1-(Benzthiazol-2-ylthio)-propan-2-one
Overview
Description
1-(Benzthiazol-2-ylthio)-propan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzothiazole moiety in this compound imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Pharmacokinetics
The compound has a predicted boiling point of 4566±550 °C, a predicted density of 160±01 g/cm3, and a predicted pKa of 310±023 . It is slightly soluble in DMSO and methanol . These properties may impact the bioavailability of the compound.
Result of Action
Action Environment
The compound has a predicted logp of -293 at 20℃ , indicating its hydrophilic nature, which could influence its action in biological systems.
Preparation Methods
The synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with propan-2-one under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with propan-2-one in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Cyclization: The intermediate formed in the condensation reaction undergoes cyclization to yield this compound.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(Benzthiazol-2-ylthio)-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzthiazol-2-ylthio)-propan-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent. Its benzothiazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, such as apoptosis, cell proliferation, and enzyme inhibition. It is also used as a probe in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other organic materials. Its unique chemical properties make it suitable for applications in the textile, pharmaceutical, and chemical industries.
Comparison with Similar Compounds
1-(Benzthiazol-2-ylthio)-propan-2-one can be compared with other benzothiazole derivatives, such as:
2-(Benzothiazol-2-yl)phenol: This compound has similar biological activities but differs in its chemical structure, leading to variations in its pharmacological properties.
2-(Benzothiazol-2-yl)aniline: Another benzothiazole derivative with distinct chemical reactivity and biological effects.
2-(Benzothiazol-2-yl)ethanol: This compound has a hydroxyl group instead of a ketone, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7(12)6-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPAUBBWPNUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291227 | |
Record name | 1-(Benzthiazol-2-ylthio)-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23385-34-4 | |
Record name | NSC74267 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Benzthiazol-2-ylthio)-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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